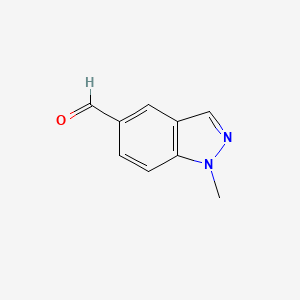

1-methyl-1H-indazole-5-carbaldehyde

Descripción

Significance of Indazole Scaffolds in Modern Chemical and Biomedical Sciences

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govpnrjournal.com This core structure is present in a multitude of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. researchgate.netnih.govnih.gov The versatility of the indazole nucleus allows for diverse substitutions, leading to a wide array of derivatives with tailored pharmacological profiles. nih.gov Consequently, indazole-containing compounds have attracted significant attention in drug discovery and development, with several derivatives being incorporated into marketed drugs and clinical trial candidates. nih.govpnrjournal.comresearchgate.net The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it a common and reliable foundation for synthetic exploration. nih.gov

Overview of 1-Methyl-1H-indazole-5-carbaldehyde within the Indazole Family

Within the extensive family of indazole derivatives, this compound is a notable member. This compound features the stable 1H-indazole core, with a methyl group affixed to the nitrogen at position 1 and a carbaldehyde (aldehyde) group at position 5. The N1-methylation prevents tautomerism, ensuring a fixed isomeric structure. The aldehyde group is a reactive functional handle, making this molecule a valuable and versatile building block in organic synthesis for the construction of more complex molecules. chemimpex.com It serves as a key intermediate for creating a variety of indazole derivatives, which are explored for applications in pharmaceuticals and agrochemicals. chemimpex.com

Scope and Research Focus of the Review

This review focuses specifically on the chemical properties, synthesis, and reactivity of this compound. It will provide a detailed examination of its physicochemical data and established synthetic routes. Furthermore, the article will explore the characteristic reactions of its aldehyde functional group and its utility as a precursor for generating a range of indazole derivatives. The research applications of these subsequent derivatives in fields such as medicinal chemistry will also be discussed, highlighting the importance of this compound as a foundational chemical intermediate.

Structure

3D Structure

Propiedades

IUPAC Name |

1-methylindazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVDMQHGNSYFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C=O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653302 | |

| Record name | 1-Methyl-1H-indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872607-89-1 | |

| Record name | 1-Methyl-1H-indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indazole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 1 Methyl 1h Indazole 5 Carbaldehyde and Its Derivatives

Strategies for Indazole Core Construction

The formation of the bicyclic indazole scaffold is a critical first step. Various methods have been developed to achieve this, ranging from classical cyclization reactions to modern catalytic systems.

Annulation Reactions in the Synthesis of 1-Methyl-1H-indazole-5-carbaldehyde Precursors

Annulation, the formation of a new ring onto a pre-existing one, is a fundamental approach to constructing the indazole core. A notable strategy involves the [3+2] annulation of arynes with hydrazones. organic-chemistry.org This method allows for the creation of the indazole skeleton from readily available starting materials. For instance, the reaction of arynes with N-tosylhydrazones or N-aryl/alkylhydrazones can yield a variety of indazole derivatives under different reaction conditions. organic-chemistry.org Another approach utilizes the reaction of 2-halobenzonitriles with hydrazine (B178648) derivatives, which, through a cascade of coupling and condensation reactions, can produce substituted 3-aminoindazoles. organic-chemistry.org

Furthermore, intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines in the presence of a base like potassium tert-butoxide provides a route to 1-aryl-1H-indazole derivatives. organic-chemistry.org The synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through the cyclization of arylhydrazones derived from aromatic ketones or aldehydes with specific substitution patterns. nih.gov This process often involves a nucleophilic aromatic substitution (SNAr) ring closure. nih.gov

| Annulation Strategy | Reactants | Key Features |

| [3+2] Cycloaddition | Arynes and Hydrazones | Provides access to a wide range of indazoles. organic-chemistry.org |

| Cascade Reaction | 2-Halobenzonitriles and Hydrazine Esters/Hydrazides | Forms substituted 3-aminoindazoles. organic-chemistry.org |

| Intramolecular Amination | 1-Aryl-2-(2-nitrobenzylidene)hydrazines | Yields 1-aryl-1H-indazoles. organic-chemistry.org |

| SNAr Ring Closure | Arylhydrazones of substituted aromatic ketones/aldehydes | Produces 1-aryl-5-nitro-1H-indazoles. nih.gov |

Catalyst-Based Approaches for Indazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal and acid/base catalysts have been extensively used to construct the indazole scaffold. researchgate.netbenthamdirect.com

Palladium-catalyzed reactions are particularly prominent. semanticscholar.orgnih.gov One such method involves the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones, which allows for cyclization under mild conditions. semanticscholar.org Another palladium-catalyzed approach is the oxidative arylation of 1H-indazoles with simple arenes using Pd(OAc)2 as the catalyst, a method that demonstrates good functional-group tolerance. africaresearchconnects.com The synthesis of 1-aryl-1H-indazoles can also be achieved from 2-bromobenzaldehydes and arylhydrazines using a palladium catalyst with phosphine (B1218219) ligands. researchgate.net Furthermore, palladium-catalyzed benzannulation of pyrazoles with internal alkynes provides a route to substituted 1H-indazoles. nih.gov

Copper-catalyzed reactions also offer a versatile toolkit for indazole synthesis. researchgate.netnih.gov For example, copper catalysts can facilitate the intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. nih.gov A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, is an efficient method for synthesizing 2H-indazoles. acs.org This approach involves the sequential formation of C-N and N-N bonds. acs.org Copper nanoparticles on charcoal have also been used as a heterogeneous catalyst for the synthesis of 2H-indazoles from 2-halobenzaldehydes, primary amines, and sodium azide. researchgate.net

Other transition metals like rhodium and cobalt have also been employed. Rhodium(III) can catalyze the synthesis of N-aryl-2H-indazoles through the C-H bond addition of azobenzenes to aldehydes. acs.org Cobalt(III) catalysts have been used for the synthesis of N-aryl-2H-indazoles via C-H bond functionalization and cyclization cascades. nih.gov

| Catalyst Type | Reaction | Key Features |

| Palladium | Intramolecular Buchwald-Hartwig Amination | Mild conditions, applicable to a wide range of substrates. semanticscholar.org |

| Palladium | Oxidative Arylation | Good functional-group tolerance. africaresearchconnects.com |

| Palladium | Benzannulation of Pyrazoles | Synthesis of substituted 1H-indazoles. nih.gov |

| Copper | Intramolecular Cyclization of 2-Alkynylazobenzenes | Forms 3-alkenyl-2H-indazoles. nih.gov |

| Copper | One-Pot Three-Component Reaction | Efficient synthesis of 2H-indazoles. acs.org |

| Rhodium | C-H Bond Addition of Azobenzenes to Aldehydes | Synthesis of N-aryl-2H-indazoles. acs.org |

| Cobalt | C-H Bond Functionalization/Cyclization | Synthesis of N-aryl-2H-indazoles. nih.gov |

Green Chemistry Approaches in Indazole Scaffold Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. In the context of indazole synthesis, green chemistry principles are being increasingly applied. benthamdirect.com This includes the use of greener solvents, catalysts, and energy sources.

One notable example is the use of lemon peel powder as a natural and efficient catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate (B1144303) under ultrasonic irradiation. researchgate.netresearchgate.net This method offers good yields in a short reaction time. researchgate.net Another green approach involves the use of ammonium (B1175870) chloride as a mild acid catalyst in ethanol (B145695) for the synthesis of 1H-indazole derivatives through a grinding protocol. samipubco.com

The use of sustainable heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, has also been explored for the synthesis of 2H-indazoles. acs.orgnih.gov These reactions are often carried out in green solvents like polyethylene (B3416737) glycol (PEG). nih.govorganic-chemistry.org Microwave-assisted synthesis is another non-traditional activation method that aligns with green chemistry principles and has been applied to indazole synthesis. researchgate.net

Regioselective Functionalization at the Indazole Core

Once the indazole scaffold is constructed, the next crucial step is the regioselective introduction of substituents at specific positions. For the synthesis of this compound, this involves the selective methylation at the N1 position and the introduction of a carbaldehyde group at the C5 position.

N1-Alkylation Strategies for 1-Methylation

The alkylation of indazoles can lead to a mixture of N1 and N2 isomers, making regioselective N1-alkylation a significant challenge. nih.govresearchgate.net The regioselectivity is influenced by factors such as the reaction conditions, the nature of the alkylating agent, and the substituents on the indazole ring. nih.govbeilstein-journals.org

Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer. nih.gov N1-alkylation is often favored under thermodynamic control, while N2-alkylation can be kinetically favored. researchgate.net The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N1-selective indazole alkylation, particularly with alkyl bromides. nih.govresearchgate.net DFT calculations suggest that a chelation mechanism involving the sodium cation can favor the formation of N1-substituted products. beilstein-journals.org

A two-step reductive amination process has also been developed for the selective N1-alkylation of indazoles. nih.gov This involves the initial formation of an enamine, which is then hydrogenated to yield the N1-alkylated product. nih.gov This method has been shown to be highly selective for N1-alkylation with no detectable N2-isomer formation. nih.gov

| Alkylation Method | Reagents | Selectivity | Key Features |

| Direct Alkylation | Sodium Hydride (NaH) in THF, Alkyl Bromide | High N1-selectivity | Promising system for N1-alkylation. nih.govresearchgate.net |

| Reductive Amination | Aldehyde, then Hydrogenation | Exclusive N1-selectivity | Two-step process with high selectivity. nih.gov |

Aldehyde Group Introduction and Manipulation at the C5 Position

The introduction of an aldehyde group at the C5 position of the indazole ring is a key step in the synthesis of this compound. One approach involves an ortho-directed lithiation of a suitably substituted benzene (B151609) derivative, followed by trapping with dimethylformamide (DMF) to form the aldehyde. thieme-connect.comresearchgate.net This aldehyde can then be converted to the corresponding hydrazone and subsequently cyclized to form the indazole ring with the aldehyde precursor at the desired position. thieme-connect.comresearchgate.net

Another strategy involves the formylation of a pre-formed indazole. While classical Vilsmeier-Haack and Duff formylation conditions may not be effective, the use of Selectfluor in DMSO under microwave irradiation has been shown to achieve regioselective C3-formylation of 2H-indazoles. thieme-connect.de Although this is for the C3 position, it highlights the potential for developing direct formylation methods for other positions.

Once the aldehyde group is in place, it can be further manipulated. For example, it can undergo condensation reactions to form Schiff bases or be used in various carbon-carbon bond-forming reactions to introduce further complexity into the molecule. The aldehyde functional group serves as a versatile handle for the synthesis of a wide array of indazole-based derivatives. thieme-connect.de

Synthesis of Advanced this compound Derivatives

The synthesis of advanced derivatives from this compound is broadly categorized into two main approaches: functionalization of the carbaldehyde side chain and substitution on the indazole ring itself. These strategies allow for systematic structural modifications crucial for various research applications, including drug discovery.

Chemical Transformations of the Carbaldehyde Moiety

The aldehyde functional group at the C5-position of the indazole ring is a versatile anchor for a multitude of chemical transformations. Its electrophilic carbon and the adjacent acidic protons (in some reaction contexts) allow for a wide range of derivatizations through condensation, oxidation, reduction, and carbon-carbon bond-forming reactions.

The carbaldehyde moiety readily undergoes condensation reactions with primary amines and related nucleophiles to yield imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in expanding the molecular complexity and are often pivotal steps in the synthesis of biologically active compounds.

The formation of an imine involves the reaction of this compound with a primary amine under acid catalysis. The net result is the replacement of the carbonyl oxygen with a nitrogen atom, forming a carbon-nitrogen double bond. youtube.com

Similarly, reaction with hydrazine or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazone . Hydrazones derived from aryl aldehydes are established precursors in the synthesis of various heterocyclic systems and can be used in cyclization strategies. researchgate.netmdpi.com

Table 1: Representative Condensation Reactions of the Carbaldehyde Moiety

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalyst (e.g., acetic acid), removal of water |

| Hydrazine (H₂NNH₂) | Hydrazone | Mildly acidic or neutral conditions |

| Hydroxylamine (H₂NOH) | Oxime | Typically buffered or mildly acidic solution |

This table presents generalized reaction types. Specific conditions may vary based on the substrate.

The aldehyde group can be readily manipulated through oxidation and reduction to access the corresponding carboxylic acid and alcohol derivatives, which are themselves valuable synthetic intermediates.

Oxidation: The aldehyde can be oxidized to 1-methyl-1H-indazole-5-carboxylic acid . This transformation can be achieved using a variety of common oxidizing agents. The resulting carboxylic acid serves as a key building block for the synthesis of amides, esters, and other acid derivatives.

Reduction: Conversely, the aldehyde can be reduced to form (1-methyl-1H-indazol-5-yl)methanol . This is typically accomplished using hydride-based reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride (LAH). chemicalbook.com The primary alcohol product can be further functionalized, for example, through esterification or conversion to an alkyl halide.

Table 2: Common Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), Silver(I) oxide (Ag₂O) | 1-Methyl-1H-indazole-5-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (1-Methyl-1H-indazol-5-yl)methanol |

Carbon-carbon bond-forming reactions such as the Wittig and Knoevenagel condensations provide powerful tools for extending the carbon framework from the carbaldehyde position, leading to the formation of various alkene derivatives.

Wittig Reaction: This reaction involves the treatment of this compound with a phosphorus ylide (Wittig reagent). It is a highly reliable method for converting an aldehyde into an alkene, with the key advantage that the position of the newly formed double bond is unambiguously defined. masterorganicchemistry.comlibretexts.org This allows for the synthesis of vinyl-indazole derivatives, which can undergo further transformations.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate, malononitrile), typically in the presence of a weak base catalyst like piperidine (B6355638) or an amine salt. nih.govacs.org This reaction yields an α,β-unsaturated product, which is a versatile intermediate for Michael additions and other conjugate additions. researchgate.net

Modifications of the Indazole Ring System

In addition to transforming the aldehyde, derivatization can be achieved by directly modifying the indazole ring. Electrophilic aromatic substitution is a key strategy for introducing new functional groups onto the benzene portion of the bicyclic system.

The introduction of halogen atoms, particularly fluorine and bromine, onto the indazole scaffold can significantly modulate the electronic properties and biological activity of the resulting derivatives.

Direct halogenation of the 1-methyl-1H-indazole ring system proceeds via electrophilic aromatic substitution. The position of substitution is directed by the existing methyl group and the fused pyrazole (B372694) ring.

Fluorination: Electrophilic fluorination is a modern and effective method for incorporating fluorine atoms into aromatic systems. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly employed. wikipedia.orgorganicreactions.org These "F+" sources react with the electron-rich indazole ring to yield fluorinated derivatives. The electron-withdrawing nature of the fluorine atom can profoundly alter the physicochemical properties of the parent molecule.

Bromination: Bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The resulting bromo-indazole derivatives are highly valuable as they can participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, and alkyne substituents.

Table 3: Representative Halogenation Reactions of the Indazole Ring

| Reaction | Reagent(s) | Potential Product(s) |

| Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | Fluoro-1-methyl-1H-indazole-5-carbaldehyde |

| Electrophilic Bromination | N-Bromosuccinimide (NBS), Bromine (Br₂) | Bromo-1-methyl-1H-indazole-5-carbaldehyde |

The exact position of halogenation (e.g., C3, C4, C6, C7) depends on the specific reaction conditions and the inherent electronic directing effects of the 1-methyl-indazole system.

Introduction of Diverse Functional Groups (e.g., Sulfonamides, Carbohydrate Moieties)

The aldehyde functionality of this compound is a gateway for conversion into other key functional groups, such as amines, which can then be further derivatized. This approach is instrumental in attaching moieties like sulfonamides.

Sulfonamides: The synthesis of indazole-based sulfonamides is a well-established strategy in the development of new therapeutic agents. mdpi.comnih.govresearchgate.net A robust method for preparing sulfonamide derivatives of the 1-methyl-1H-indazole scaffold involves a multi-step sequence starting from a related precursor, 1-methyl-5-nitroindazole. This documented pathway provides a clear blueprint for accessing the target sulfonamides. researchgate.netnih.gov

The key intermediate for this transformation is 1-methyl-1H-indazol-5-amine. The synthesis commences with the reduction of 1-methyl-5-nitroindazole. This reduction is effectively carried out using tin(II) chloride (SnCl₂) in absolute ethanol at elevated temperatures (333 K) for several hours. nih.gov Once the reduction is complete, the resulting 1-methyl-1H-indazol-5-amine is isolated and can be directly used in the subsequent sulfonylation step without extensive purification. nih.gov

The final step involves the reaction of the 1-methyl-1H-indazol-5-amine with a desired sulfonyl chloride, for instance, 4-methylbenzenesulfonyl chloride. This reaction is typically performed in a pyridine (B92270) solvent at room temperature, yielding the corresponding N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide derivative. nih.gov

While this specific literature example begins with the nitro-analogue, the synthetic route is directly applicable by first converting this compound into the crucial 1-methyl-1H-indazol-5-amine intermediate. This conversion can be achieved through standard organic transformations, such as reductive amination of the aldehyde or via the formation of an oxime followed by reduction. The resulting amine is then poised to undergo the documented sulfonylation reaction.

Table 1: Synthesis of 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Reduction | 1-Methyl-5-nitroindazole | Anhydrous SnCl₂, Absolute Ethanol, 333 K, 6 h | 1-Methyl-1H-indazol-5-amine | nih.gov |

| 2. Sulfonylation | 1-Methyl-1H-indazol-5-amine | 4-Methylbenzenesulfonyl chloride, Pyridine, Room Temperature, 24 h | 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide | nih.gov |

Carbohydrate Moieties: The incorporation of carbohydrate units onto heterocyclic scaffolds is a prominent strategy in drug discovery to enhance solubility, modulate pharmacokinetic properties, and achieve specific targeting. While direct, published examples of glycosylating this compound are scarce, established synthetic methods can be proposed for this purpose. One such approach is the Wittig reaction, a powerful tool for alkene synthesis from aldehydes or ketones. organic-chemistry.org In this hypothetical scenario, the aldehyde group of this compound could react with a glycosyl ylide (a phosphorus ylide bearing a sugar moiety). This reaction would form a carbon-carbon double bond, directly linking the sugar to the indazole core at the 5-position, creating a C-glycoside analogue. The stereochemical outcome of the newly formed double bond would depend on the nature of the ylide used. organic-chemistry.org

Multi-component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product that incorporates substantial portions of all starting materials. wikipedia.orgnih.govwikipedia.org The aldehyde group of this compound makes it an ideal candidate for several well-known MCRs, enabling the rapid construction of diverse and complex heterocyclic libraries.

Biginelli Reaction: The Biginelli reaction is a classic three-component reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis. wikipedia.orgorganic-chemistry.org This reaction leads to the formation of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), which are a class of compounds with significant pharmacological applications. nih.gov Aromatic and heteroaromatic aldehydes are known to be effective substrates in this reaction. mdpi.com The participation of this compound in the Biginelli reaction would yield a dihydropyrimidine (B8664642) derivative bearing the indazole moiety at the 4-position of the newly formed ring.

Table 2: Proposed Biginelli Reaction with this compound

| Component 1 | Component 2 | Component 3 | Catalyst | Expected Product Scaffold |

|---|---|---|---|---|

| This compound | Ethyl acetoacetate | Urea/Thiourea | Brønsted or Lewis Acid | 4-(1-Methyl-1H-indazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one/thione |

Hantzsch Dihydropyridine Synthesis: The Hantzsch synthesis is another prominent MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate. organic-chemistry.org The reaction produces 1,4-dihydropyridine (B1200194) derivatives, a scaffold found in numerous bioactive compounds. organic-chemistry.org The reaction is versatile and accommodates a wide range of aldehydes. Employing this compound in this synthesis would result in a 1,4-dihydropyridine ring symmetrically substituted at the 3- and 5-positions with ester groups and featuring the 1-methyl-1H-indazol-5-yl group at the 4-position.

Table 3: Proposed Hantzsch Synthesis with this compound

| Component 1 | Component 2 (2 equiv.) | Component 3 | Expected Product Scaffold |

|---|---|---|---|

| This compound | Ethyl acetoacetate | Ammonium acetate | Diethyl 1,4-dihydro-2,6-dimethyl-4-(1-methyl-1H-indazol-5-yl)pyridine-3,5-dicarboxylate |

Passerini and Ugi Reactions: Isocyanide-based multi-component reactions (IMCRs), such as the Passerini and Ugi reactions, are powerful tools for generating peptide-like scaffolds and other complex structures. The Passerini reaction is a three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is a four-component variant that includes an amine in addition to the aldehyde, carboxylic acid, and isocyanide, yielding a bis-amide. nih.govthieme-connect.de The aldehyde component is central to both transformations. Therefore, this compound is a suitable substrate for these reactions, allowing for the introduction of the indazole motif into diverse molecular architectures with a high degree of complexity and functional group tolerance.

Table 4: Proposed Passerini and Ugi Reactions with this compound

| Reaction | Components | Expected Product Scaffold |

|---|---|---|

| Passerini | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy-N-alkyl-(1-methyl-1H-indazole-5-yl)acetamide derivative |

| Ugi | This compound, Amine, Carboxylic Acid, Isocyanide | α-Acylamino-N-alkyl-(1-methyl-1H-indazole-5-yl)acetamide derivative |

Iii. Structure Activity Relationship Sar Studies and Molecular Design of 1 Methyl 1h Indazole 5 Carbaldehyde Analogs

Elucidation of Key Structural Features for Biological Activity

SAR studies have pinpointed several structural components of the 1-methyl-1H-indazole-5-carbaldehyde scaffold that are critical for its biological effects. These include the N1-methyl group, the C5-carbaldehyde moiety, and various substituents on the indazole ring.

The methylation at the N1 position of the indazole ring is a key determinant of the biological activity in many analogs. This substitution can significantly impact the compound's potency and selectivity. For instance, in the development of certain kinase inhibitors, the presence and nature of the substituent at the N-1 position of the indazole ring have been shown to have a stronger influence on the potency against some enzymes over others. nih.gov The N1-methyl group can influence the molecule's conformation, electronic properties, and its ability to form crucial interactions within the binding site of a biological target. In the context of mRNA vaccines, the modification of nucleobases, such as with N1-methylpseudouridine, has been shown to enhance their effectiveness by reducing immunogenicity and improving translation. nih.gov

The carbaldehyde group at the C5 position of the indazole ring is a versatile functional group that plays a significant role in the molecule's reactivity and its utility as a synthetic intermediate. chemimpex.comresearchgate.net This aldehyde can participate in various chemical reactions, allowing for the introduction of diverse substituents and the construction of more complex molecules. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to form Schiff bases or other derivatives. nih.gov These transformations are instrumental in creating libraries of analogs for SAR studies, where the aldehyde is modified to explore different interactions with the target protein. The reactivity of the carbaldehyde group makes it a key handle for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

| Substituent Position | Effect on Activity | Example Target |

| C3 | Aryl groups can be crucial for inhibitory activity. nih.gov | Pim kinases, Aurora kinases |

| C6 | Aryl groups can be important for inhibitory activity. nih.gov | Glucokinase |

| N1 | Can influence potency and selectivity. nih.gov | EZH1/EZH2 |

Ligand Efficiency and Pharmacophore Identification

Ligand efficiency (LE) is a key metric used in drug discovery to assess the binding energy per atom of a compound. It helps in identifying small, efficient fragments that can be developed into more potent leads. For indazole-based inhibitors, LE values have been instrumental in guiding optimization efforts. nih.gov

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For indazole derivatives, the pharmacophore typically includes the indazole core as a key hydrogen-bonding motif, along with other features such as hydrophobic regions and hydrogen bond donors or acceptors, which are defined by the substituents on the ring.

Fragment-Based Drug Design Approaches Utilizing the Indazole Core

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. mdpi.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. youtube.comyoutube.com The indazole scaffold is an attractive core for FBDD due to its synthetic tractability and its presence in numerous biologically active molecules. nih.gov In one example of FBDD, an indazole fragment was identified through a high-concentration screen and subsequently optimized to yield a potent inhibitor of AXL kinase. nih.gov This process often involves growing the fragment by adding new functional groups or linking two or more fragments together to enhance binding affinity. youtube.com

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design aims to create new medications based on a detailed understanding of the biological target's structure and function. For this compound analogs, this involves leveraging SAR data and computational modeling to design molecules with improved potency and selectivity.

Strategies for enhancing potency often focus on optimizing the interactions between the ligand and the target's binding site. This can be achieved by introducing substituents that form additional hydrogen bonds, hydrophobic interactions, or other favorable contacts. For example, in the design of FLT3 inhibitors, structural optimization of indazole-based compounds led to derivatives with nanomolar inhibitory activity and high selectivity. nih.govresearchgate.net

Selectivity is a critical aspect of drug design, as it minimizes off-target effects. Achieving selectivity often involves exploiting subtle differences in the binding sites of related proteins. By carefully modifying the substituents on the indazole ring, it is possible to design compounds that preferentially bind to the desired target over others. researchgate.net

Iv. Advanced Biological and Pharmacological Investigations of 1 Methyl 1h Indazole 5 Carbaldehyde and Its Derivatives

Mechanisms of Action at the Molecular and Cellular Level

The biological activities of derivatives originating from 1-methyl-1H-indazole-5-carbaldehyde are attributed to their precise interactions with specific molecular targets and their ability to modulate critical cellular pathways. While the exact mechanisms for some derivatives are still under investigation, a significant body of research points towards their role as inhibitors of key enzymes and modulators of signaling cascades.

Derivatives of this compound have demonstrated significant interactions with a range of molecular targets, which is foundational to their pharmacological effects. The indazole nucleus, often considered a bioisostere of indole (B1671886), can form crucial hydrogen bonds within the hydrophobic pockets of proteins. rsc.org

Enzyme Inhibition: A primary mechanism of action for many indazole derivatives is enzyme inhibition. nih.gov They can act as competitive inhibitors by binding to the active site of an enzyme, thereby preventing the binding of the natural substrate and blocking its catalytic activity.

Monoamine Oxidase B (MAO-B): Certain 1-methyl-1H-indazole-5-carboxamide derivatives have been identified as highly potent and selective inhibitors of MAO-B. For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) exhibits subnanomolar inhibitory potency for human MAO-B, with exceptional selectivity over the MAO-A isoform. nih.gov Computational docking studies suggest that these inhibitors interact with the enzyme's binding site, explaining their high potency despite their relatively small molecular size. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): Some 3-substituted 1H-indazole derivatives have shown potent inhibitory activity against the IDO1 enzyme. nih.gov

Carbonic Anhydrases (CAs): Indazole derivatives have also been explored as inhibitors of carbonic anhydrases. nih.gov

Receptor Interaction: Indazole derivatives can also modulate the activity of various receptors.

Serotonin (B10506) Receptors: Analogs of 1-methyl-indazole have been synthesized and evaluated for their activity as serotonin receptor agonists. nih.gov For example, the 1-methylindazole (B79620) analog of 5-MeO-DMT was found to have low micromolar activity for the 5-HT₂ₐ receptor, with higher potency at 5-HT₂ₑ and 5-HT₂ₒ receptors. nih.gov Other derivatives have been developed as selective 5-HT₄ receptor ligands. researchgate.net

Estrogen Receptor (ER): Certain 1H-indazole derivatives have been identified as orally bioavailable selective estrogen receptor degraders (SERDs), with one compound demonstrating an IC₅₀ value of 0.7 nM for the degradation of ER-α. nih.gov

Kinase Inhibition: The inhibition of protein kinases is a prominent mechanism of action for many indazole-based compounds, particularly in the context of anti-cancer activity. rsc.org

Tyrosine Kinases: Derivatives have been designed as inhibitors of various tyrosine kinases, including Fibroblast Growth Factor Receptors (FGFRs), FMS-like tyrosine kinase 3 (FLT3), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Other Kinases: Research has also focused on indazole derivatives as inhibitors of Pim kinases, Aurora kinases, and protein kinase CK1δ. nih.govmdpi.com

The interaction of these derivatives with their molecular targets leads to the modulation of various cellular pathways, which ultimately dictates their therapeutic effects.

Signal Transduction Pathways: By inhibiting kinases or modulating receptors, these compounds can significantly influence signal transduction pathways that are often dysregulated in diseases like cancer. For example, inhibition of FLT3 by indazole derivatives can block downstream signaling pathways crucial for the survival and proliferation of certain leukemia cells. tandfonline.comnih.gov

Cell Cycle and Apoptosis: Some indazole derivatives have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov For instance, one compound was found to affect apoptosis and the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov

Gene Expression: Through the inhibition of histone deacetylases (HDACs), indazole derivatives can alter chromatin structure and modulate gene expression, leading to anti-tumor effects. nih.gov

Therapeutic Potential in Disease Models

The diverse molecular and cellular mechanisms of action of this compound derivatives have translated into promising therapeutic potential in a variety of disease models, most notably in oncology. nih.govchemimpex.com

Derivatives of this compound are a significant area of research in the development of novel anti-cancer agents. nih.govchemimpex.com Numerous studies have demonstrated their ability to inhibit the proliferation of various human cancer cell lines, including those of the lung, chronic myeloid leukemia, prostate, and liver. nih.gov

A key strategy in modern cancer therapy is the targeted inhibition of protein kinases that drive tumor growth and survival. Indazole derivatives have emerged as a privileged scaffold for designing potent kinase inhibitors. rsc.org

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). tandfonline.comnih.gov Researchers have synthesized series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives that act as potent FLT3 inhibitors. tandfonline.comnih.gov The indazole moiety in these compounds often serves as a "hinge binder," interacting with key residues like Cys694 in the kinase domain of FLT3. tandfonline.comnih.gov One of the most potent inhibitors, compound 8r , demonstrated strong inhibitory activity against both wild-type FLT3 and its drug-resistant mutants, with IC₅₀ values in the nanomolar range and high selectivity over other protein kinases. tandfonline.comnih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition: FGFRs are another class of tyrosine kinases implicated in various cancers. nih.gov Novel 1H-indazole-based derivatives have been discovered through fragment-led de novo design to inhibit FGFR1-3. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: Indazole derivatives have also been designed as inhibitors of EGFR, including its T790M mutant, which is associated with resistance to some EGFR-targeted therapies. nih.gov One compound displayed potent activity against both EGFR T790M and wild-type EGFR with IC₅₀ values of 5.3 and 8.3 nM, respectively. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Some pyridazinone-based derivatives, which can be conceptually linked to the broader class of heterocyclic compounds including indazoles, have been evaluated for VEGFR-2 inhibition as a strategy to block angiogenesis. rsc.org

The table below summarizes the inhibitory activities of selected indazole derivatives against various tyrosine kinases.

| Derivative Class | Target Kinase(s) | Key Findings |

| 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole | FLT3, FLT3 mutants | Compound 8r showed potent inhibition with IC₅₀ values of 41.6 nM (FLT3), 22.8 nM (FLT3-ITD), and 5.64 nM (FLT3-TKD). nih.gov It also exhibited high selectivity over 42 other kinases. tandfonline.com |

| 1H-Indazole-based derivatives | FGFR1-3 | Inhibited FGFR1-3 in the range of 0.8–90 μM with excellent ligand efficiencies. nih.gov |

| 1H-Indazole derivatives | EGFR, EGFR T790M | A lead compound displayed IC₅₀ values of 5.3 nM against EGFR T790M and 8.3 nM against EGFR. nih.gov |

| 1H-Indazole-3-amine derivatives | Various cancer cells | Compound 6o showed a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM and good selectivity over normal cells. nih.gov |

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Their dysregulation is linked to the development of many cancers, making them attractive targets for therapeutic intervention. nih.govrsc.org Novel N-hydroxypropenamides incorporating indazole moieties have been designed and synthesized as potent HDAC inhibitors. rsc.org

These compounds have shown cytotoxic activity against various cancer cell lines and inhibitory activity against HDACs that is comparable to the reference compound SAHA. rsc.org Notably, some of these indazole-based HDAC inhibitors exhibited 2- to 30-fold greater potency against HDAC6 compared to a mixture of HDAC isoforms. rsc.org This selectivity is significant as HDAC6 is primarily localized in the cytoplasm and is involved in processes like cell motility. nih.gov

The table below presents data on the HDAC inhibitory activity of representative indazole derivatives.

| Compound | Target(s) | IC₅₀ (µM) against HeLa nuclear extract | Cytotoxicity IC₅₀ (µM) |

| 5a-f, 7a-f | HDACs | 0.126 to 3.750 | Comparable to SAHA |

| SAHA (reference) | HDACs | Not specified | 0.128 to 0.716 |

Data synthesized from a study on novel N-hydroxypropenamides bearing indazole moieties. rsc.org

Anti-Cancer Activity

DNA Gyrase Inhibition

DNA gyrase is a crucial bacterial enzyme responsible for maintaining DNA topology and is a well-established target for antibacterial drugs. als-journal.comals-journal.com Several indazole derivatives have been investigated for their ability to inhibit this enzyme. For instance, certain 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, which can be conceptually related to indazole structures through bioisosteric replacement, have shown promising DNA gyrase inhibitory activity. als-journal.comals-journal.com In one study, compounds were evaluated for their ability to inhibit E. coli DNA gyrase B, with some derivatives demonstrating significant inhibitory potential, comparable to the standard drug ciprofloxacin. als-journal.com The binding affinity of these compounds to the active site of DNA gyrase is a key determinant of their inhibitory action. als-journal.comals-journal.com

Notably, a study on benzothiazole-based GyrB inhibitors led to the discovery of a potent gyrase inhibitor with excellent in vitro and in vivo activities against Gram-positive bacteria. nih.gov While not directly indazole derivatives, the structural similarities and mechanism of action provide valuable insights for the design of indazole-based DNA gyrase inhibitors.

Table 1: DNA Gyrase Inhibitory Activity of Selected Compounds

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 9 | E. coli DNA gyrase B | 9.80 | nih.gov |

| Ciprofloxacin | E. coli DNA gyrase | 4.32 | als-journal.com |

| Compound 5h | DNA gyrase | 3.52 (µg/ml) | als-journal.com |

| Compound 1 | E. coli DNA gyrase | 0.0008 | nih.gov |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

Anti-Inflammatory Properties

Indazole derivatives have been widely recognized for their anti-inflammatory potential. nih.govnih.gov The anti-inflammatory action of these compounds is often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net

Studies have shown that certain indazole derivatives can significantly inhibit carrageenan-induced paw edema in rats, a common model for acute inflammation. researchgate.net The mechanism underlying this effect involves the dose-dependent inhibition of COX-2 and the downregulation of pro-inflammatory cytokines. researchgate.net Furthermore, some indazole derivatives exhibit free radical scavenging activity, which also contributes to their anti-inflammatory effects. researchgate.net

Anti-Microbial and Anti-Fungal Activities

The indazole scaffold is a key component in a variety of compounds exhibiting broad-spectrum antimicrobial and antifungal activities. doaj.orgnih.govresearchgate.net Derivatives of indazole have shown efficacy against a range of bacterial and fungal strains. nih.govnih.gov

For example, a series of N-methyl-3-aryl indazoles demonstrated potent activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov The mechanism of action for the antimicrobial and antifungal effects of indazole derivatives can vary, with some compounds targeting specific enzymes essential for microbial survival, such as DNA gyrase. nih.gov

In the context of antifungal activity, certain 3-phenyl-1H-indazole derivatives have shown significant efficacy against various Candida species, including miconazole-resistant strains. nih.gov This highlights the potential of indazole-based compounds to address the growing problem of antifungal drug resistance.

Table 2: Antimicrobial and Antifungal Activity of Selected Indazole Derivatives

| Compound | Organism | Activity | Reference |

| N-methyl-3-aryl indazoles | X. campestris, B. cereus, E. coli, B. megaterium, C. albicans | Dominant activity | nih.gov |

| Compound 10g | C. albicans, C. glabrata | Most active in series | nih.gov |

| Compound 10 | F. solani, C. albicans | Potent antifungal | nih.gov |

Anticonvulsant Activity

Research into the anticonvulsant properties of indazole derivatives has shown promising results. nih.govnih.gov The maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice are commonly used to evaluate the anticonvulsant potential of new chemical entities. nih.gov

Several studies have reported that isatin-based derivatives, which can be considered structurally related to indazoles, exhibit significant anticonvulsant activity in both MES and PTZ models. nih.gov Similarly, novel cinnamoyl derivatives of hexahydrodibenzofuran-one oxime, designed based on pharmacophore models of known anticonvulsants, have demonstrated the ability to reduce the severity of convulsions and prevent mortality in the MES test. nih.gov These findings suggest that the indazole scaffold could be a valuable template for the development of new anticonvulsant drugs.

Other Biological Activities

The therapeutic potential of indazole derivatives extends beyond the activities previously mentioned, encompassing a wide range of other biological effects.

Anti-HIV Activity: Indazole-containing compounds have been investigated for their ability to inhibit the human immunodeficiency virus (HIV). nih.gov The mechanism of action can involve the inhibition of key viral enzymes like reverse transcriptase. nih.gov For instance, certain 1,3,4-oxadiazole (B1194373) derivatives containing an indole moiety, a structure with some resemblance to indazole, have shown potent inhibitory effects on HIV-1 infectivity by targeting Tat-mediated viral transcription. nih.gov

Anti-depressant Activity: Some indazole derivatives have been studied for their potential as antidepressant agents. nih.gov For example, the compound FS-32, a 1,5-disubstituted-3-phenyl-1H-indazole derivative, exhibited anti-reserpine activity and potentiated the effects of catecholamines, suggesting a mechanism of action similar to tricyclic antidepressants but with a potentially different and possibly more favorable profile. nih.gov

Antihypertensive and Antiarrhythmic Activity: The cardiovascular effects of indazole derivatives have also been a subject of investigation. nih.govnih.gov Certain N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols, which are isosteres of pindolol, have demonstrated significant antiarrhythmic activity. nih.gov This activity is believed to be correlated with their affinity for beta-1 adrenergic receptors. nih.gov

Antimalarial Activity: The emergence of drug-resistant malaria parasites necessitates the development of new antimalarial agents. Indazole derivatives have been explored for this purpose. researchgate.netmdpi.com For example, certain 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives have shown potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. mdpi.com

Antiplatelet Activity: Some indazole derivatives have been found to inhibit platelet aggregation, suggesting their potential use in the prevention and treatment of thrombotic diseases. nih.gov

Synergistic Effects in Combination Therapies

The use of combination therapies is a common strategy to enhance therapeutic efficacy and overcome drug resistance. While specific studies on the synergistic effects of this compound in combination therapies are not extensively documented, the broad spectrum of biological activities exhibited by its derivatives suggests potential for such applications. For example, combining an indazole-based antimicrobial agent with a drug that has a different mechanism of action could lead to a synergistic effect against resistant bacterial strains. Further research is needed to explore the potential of indazole derivatives in combination therapy regimens.

In Vitro and In Vivo Biological Evaluation Methodologies

The biological evaluation of this compound and its derivatives involves a range of standard in vitro and in vivo methodologies.

In Vitro Methods:

Enzyme Inhibition Assays: These assays are used to determine the inhibitory activity of compounds against specific enzymes, such as DNA gyrase. als-journal.comnih.gov This often involves measuring the enzyme's activity in the presence of varying concentrations of the test compound to determine the IC₅₀ value. nih.gov

Antimicrobial Susceptibility Testing: Methods like the agar (B569324) well diffusion method and the determination of the Minimum Inhibitory Concentration (MIC) are used to assess the antimicrobial and antifungal activity of the compounds against various microbial strains. nih.gov

Cell-Based Assays: These assays utilize cell lines to evaluate the biological activity of compounds. For example, cancer cell lines are used to screen for antiproliferative activity, and the MTT assay is employed to assess cytotoxicity. rsc.org

Receptor Binding Assays: Radioligand binding assays are used to determine the affinity of compounds for specific receptors, such as adrenergic receptors in the case of antiarrhythmic agents. nih.gov

In Vivo Methods:

Animal Models of Disease: Various animal models are used to evaluate the efficacy of compounds in a living organism. For instance, the carrageenan-induced paw edema model in rats is used to assess anti-inflammatory activity. researchgate.net For anticonvulsant activity, the maximal electroshock (MES) and pentylenetrale (PTZ) seizure models in mice are employed. nih.govnih.gov

Toxicity Studies: Acute toxicity studies are conducted in animals to determine the safety profile of the compounds. nih.gov

The selection of appropriate in vitro and in vivo models is crucial for the accurate evaluation of the pharmacological potential of this compound and its derivatives.

V. Computational Chemistry and Cheminformatics in 1 Methyl 1h Indazole 5 Carbaldehyde Research

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-methyl-1H-indazole-5-carbaldehyde, docking studies are crucial for understanding how it and its derivatives might interact with biological targets, such as proteins and enzymes.

Research on related indazole structures has demonstrated their potential to act as inhibitors for various enzymes. For instance, derivatives of the closely related 1-methyl-1H-indazole-5-carboxamide have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases. elsevierpure.com Computational docking studies of these compounds have provided a rationale for their high potency, revealing key interactions within the enzyme's binding site. elsevierpure.com

While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology would involve placing the molecule into the active site of a target protein. The binding affinity, typically expressed in kcal/mol, is then calculated. A lower binding energy indicates a more stable complex and a higher predicted affinity. For example, docking studies on novel indazole derivatives targeting renal cancer-related proteins have shown binding energies ranging from -7.9 to -9.0 kcal/mol, indicating strong potential inhibitory activity. nih.gov

Table 1: Representative Binding Affinities of Indazole Derivatives from Molecular Docking Studies (Note: This table presents data for related indazole compounds to illustrate typical findings, not for this compound itself.)

| Compound Class | Target Protein | Representative Binding Energy (kcal/mol) |

| Indazole-carboxamides | Monoamine Oxidase B (MAO-B) | Not specified, but led to subnanomolar IC50 values elsevierpure.com |

| 3-Carboxamide indazoles | Renal Cancer-Related Protein (6FEW) | -7.9 to -9.0 nih.gov |

These studies underscore the utility of molecular docking in identifying the therapeutic potential of indazole-based compounds.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized geometry, electronic properties, and vibrational frequencies.

These calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net DFT studies on related indazole compounds have been used to calculate thermodynamic properties, such as the enthalpy of formation, providing fundamental data on their stability. researchgate.net The theoretical vibrational frequencies calculated via DFT can be compared with experimental data from infrared and Raman spectroscopy to confirm the molecular structure. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. ossila.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, FMO analysis can predict its reactivity patterns. The HOMO is the region most likely to donate an electron (nucleophilic attack), while the LUMO is the region most likely to accept an electron (electrophilic attack).

DFT calculations on various indazole derivatives have been used to determine their HOMO-LUMO gaps. nih.gov For example, a study on a carbazole (B46965) derivative reported a HOMO-LUMO gap of 4.486 eV, indicating a stable structure. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Heterocyclic Compounds (Note: These values are for illustrative purposes and are not specific to this compound.)

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Carbazole Derivative researchgate.net | -5.789 | -1.303 | 4.486 |

| Indazole Derivatives nih.gov | Varies | Varies | ~3.9 - 4.2 |

This analysis is vital for understanding the molecule's electronic behavior and its potential role in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is color-coded to indicate different electrostatic potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms like oxygen or nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the oxygen atom of the carbaldehyde group and the N2 nitrogen of the indazole ring, making these sites prime targets for electrophilic attack and hydrogen bond formation. nih.govorientjchem.org Positive potential (blue) would be expected around the hydrogen atoms. This information is critical for understanding non-covalent interactions in molecular recognition processes. wolfram.com

Topological Insights and Intermolecular Interactions

The study of a molecule's crystal structure and packing is essential for understanding its solid-state properties. Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.org By mapping properties like dnorm (a normalized contact distance) onto the surface, researchers can identify and analyze different types of close contacts, such as hydrogen bonds and van der Waals forces.

For indazole derivatives, Hirshfeld analysis has revealed the prevalence of specific intermolecular contacts. nih.gov A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Indazole Derivative (Note: Data is for 5-[(5-nitro-1H-indazol-1-yl)methyl]isoxazole and serves as an example of the types of interactions observed in related systems.) nih.gov

| Interaction Type | Contribution (%) |

| H···H | 36.3 |

| O···H/H···O | 23.4 |

| C···H/H···C | 13.4 |

| N···H/H···N | 11.4 |

These analyses indicate that hydrogen bonding and H···H contacts are the most significant forces governing the crystal packing of many indazole-containing compounds. elsevierpure.comnih.gov Such insights are vital for solid-state chemistry and materials science.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov this compound can serve as a valuable fragment or scaffold in such screening campaigns.

Starting with the core indazole structure, virtual libraries of derivatives can be generated by adding various substituents. These libraries are then computationally screened against the binding site of a target protein. The most promising candidates, based on their predicted binding affinities and drug-like properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), are then selected for synthesis and further experimental testing. mdpi.com This process of refining a hit compound into a more potent and selective lead compound is known as lead optimization. nih.gov The versatility of the indazole scaffold makes it an attractive starting point for developing new therapeutic agents against a range of diseases. chemimpex.com

Vi. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been instrumental in the structural elucidation of 1-methyl-1H-indazole-5-carbaldehyde.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the characteristic chemical shifts (δ) are observed in a suitable solvent like deuterochloroform (CDCl₃). The aldehyde proton (CHO) typically appears as a singlet far downfield. The protons on the indazole ring system exhibit distinct signals, and their coupling patterns (spin-spin splitting) reveal their relative positions. The methyl group attached to the nitrogen atom (N-CH₃) also gives a characteristic singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde group is particularly deshielded and appears at a characteristic downfield chemical shift. The carbons of the indazole ring and the methyl group also have specific chemical shift ranges that aid in their assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | 9.9 - 10.2 | 187.0 - 193.0 |

| H3 | 7.9 - 8.2 | 135.0 - 140.0 |

| H4 | 8.1 - 8.4 | 125.0 - 130.0 |

| H6 | 7.7 - 8.0 | 120.0 - 125.0 |

| H7 | 7.4 - 7.7 | 109.0 - 112.0 |

| N-CH₃ | 3.9 - 4.2 | 33.0 - 36.0 |

| C3 | - | 135.0 - 140.0 |

| C3a | - | 138.0 - 142.0 |

| C4 | - | 125.0 - 130.0 |

| C5 | - | 130.0 - 135.0 |

| C6 | - | 120.0 - 125.0 |

| C7 | - | 109.0 - 112.0 |

| C7a | - | 122.0 - 127.0 |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and heterocyclic systems and may vary from experimentally determined values.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and molecular formula of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is measured, which allows for the unambiguous determination of the elemental composition.

For this compound (C₉H₈N₂O), the calculated monoisotopic mass is 160.0637 Da. uni.lu Experimental mass spectrometry would be expected to show a molecular ion peak ([M]⁺) at or very close to this value. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for such a molecule could involve the loss of the aldehyde group (CHO), the methyl group (CH₃), or other neutral fragments, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu These theoretical values can be compared with experimental data from ion mobility-mass spectrometry to provide an additional layer of structural confirmation. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass to charge ratio) | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 161.07094 | 129.5 |

| [M+Na]⁺ | 183.05288 | 141.6 |

| [M-H]⁻ | 159.05638 | 132.5 |

| [M+NH₄]⁺ | 178.09748 | 151.2 |

| [M+K]⁺ | 199.02682 | 138.6 |

| [M+H-H₂O]⁺ | 143.06092 | 122.9 |

| [M+HCOO]⁻ | 205.06186 | 154.1 |

| [M+CH₃COO]⁻ | 219.07751 | 177.3 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For this compound, the IR spectrum would be expected to show several key absorption bands. A strong, sharp absorption band characteristic of the C=O stretching vibration of the aldehyde group would be prominent, typically appearing in the region of 1700-1680 cm⁻¹. rsc.org The C-H stretch of the aldehyde proton is also a useful diagnostic peak, usually found as a pair of weak bands around 2850 and 2750 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring would likely produce a series of bands in the 1600-1450 cm⁻¹ region. rsc.org

While a specific IR spectrum for this compound was not found in the search results, data for related compounds like 5-carboxy-1H-indazole-3-carboxaldehyde shows a strong carbonyl stretch at 1702 and 1682 cm⁻¹. rsc.org

Interactive Data Table: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (CHO) | C=O Stretch | 1700 - 1680 |

| Aldehyde (CHO) | C-H Stretch | ~2850 and ~2750 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Methyl (CH₃) | C-H Stretch | < 3000 |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1450 |

Note: These are general expected ranges and may vary based on the specific molecular environment.

Advanced X-ray Crystallography for Solid-State Structure Determination

Although direct crystallographic data for this compound is not publicly available, insights can be drawn from the crystal structures of related indazole derivatives. For instance, the crystal structure of 1H-indazole-3-carbaldehyde reveals a planar aromatic system. It is expected that this compound would also possess a largely planar indazole ring system. The N1-methyl group prevents the tautomerism that is possible in unsubstituted indazoles, locking the molecule in the 1H-indazole form.

The aldehyde group at the C5 position would likely be coplanar with the indazole ring to maximize resonance stabilization. The crystal packing would be influenced by intermolecular interactions, such as dipole-dipole interactions arising from the polar aldehyde group and π-π stacking between the aromatic indazole rings of adjacent molecules.

Interactive Data Table: Predicted Crystallographic Parameters for this compound (Based on Related Structures)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Lengths (Å) | C=O: ~1.21, C-C (ring): ~1.38-1.42, C-N (ring): ~1.35-1.38, N-N: ~1.37, N-CH₃: ~1.47 |

| Key Bond Angles (°) | C-C-C (ring): ~120, C-N-N (ring): ~108-112, C-C-CHO: ~120 |

| Dihedral Angle (Indazole-CHO) | ~0° (planar) |

Note: These are predicted values based on the analysis of similar known crystal structures and may differ from experimental results. mdpi.comresearchgate.net

Vii. Applications in Materials Science and Other Scientific Disciplines

Incorporation into Polymeric Systems for Enhanced Material Properties

The functional aldehyde group of 1-methyl-1H-indazole-5-carbaldehyde serves as a key reaction site for its integration into polymeric structures. While specific research detailing the performance of polymers incorporating this exact molecule is not extensively documented in publicly available literature, the general strategy involves leveraging the aldehyde for polymerization or post-polymerization modification. This can lead to the development of high-performance polymers such as polyimides. researchgate.netpageplace.de

The introduction of the indazole moiety into a polymer backbone can impart several desirable characteristics. The rigid and aromatic nature of the indazole ring can enhance the thermal stability and mechanical strength of the resulting polymer. Furthermore, the nitrogen atoms in the indazole ring can influence the polymer's solubility and processing characteristics. Research on related heterocyclic compounds suggests that their incorporation can lead to polymers with high glass transition temperatures and improved resistance to chemical degradation. rsc.orgresearchgate.net

Table 1: Potential Enhancements in Polymeric Systems

| Property | Enhancement Mechanism |

|---|---|

| Thermal Stability | The rigid, aromatic indazole core contributes to a higher degradation temperature. |

| Mechanical Strength | The rigid structure can increase the modulus and tensile strength of the polymer. |

| Solubility | The polarity introduced by the indazole ring can alter solubility in organic solvents. |

Electronically Active Materials and Organic Light-Emitting Diodes (OLEDs)

Derivatives of indazole and similar heterocyclic compounds, such as carbazoles and imidazoles, have been extensively investigated for their applications in electronically active materials, particularly in the field of Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.netrsc.org These materials can function as emitters or as host materials for phosphorescent dopants. While specific studies on this compound for OLEDs are not prominent, its structural motifs are relevant to the design of materials with suitable electronic properties.

The indazole core can be functionalized through the aldehyde group to create larger conjugated systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for efficient charge injection, transport, and recombination in an OLED device. The development of host materials with high triplet energy is particularly important for efficient blue phosphorescent OLEDs, and heterocyclic compounds are a key area of research in this domain. noctiluca.eu The synthesis of metal complexes incorporating ligands derived from indazole aldehydes is another avenue being explored for creating novel electroluminescent materials. google.com

Table 2: Key Properties for OLED Materials

| Property | Importance in OLEDs |

|---|---|

| High Triplet Energy | Essential for host materials in phosphorescent OLEDs to prevent energy back-transfer from the dopant. |

| Appropriate HOMO/LUMO Levels | Facilitates efficient injection of charge carriers (holes and electrons) from the electrodes. |

| Good Thermal and Morphological Stability | Ensures long operational lifetime and prevents degradation of the device. |

Fluorescent Probes for Bioimaging

The indazole scaffold is known to be a component of some fluorescent molecules. The aldehyde functionality of this compound allows for its straightforward reaction with various nucleophiles to create Schiff bases or other derivatives, which can exhibit fluorescence. This makes it a valuable building block in the synthesis of fluorescent probes for bioimaging applications. chemimpex.com These probes can be designed to target specific cellular components or to respond to changes in the cellular environment.

The design of such probes often involves linking the indazole-based fluorophore to a recognition moiety that selectively interacts with the target of interest. Upon binding, a change in the fluorescence signal, such as an increase in intensity ("turn-on" probe) or a shift in the emission wavelength, can be observed. Live-cell imaging using such probes enables the visualization of dynamic biological processes in real-time. ibs.re.krthermofisher.com While detailed studies employing probes derived specifically from this compound are not widely reported, the underlying principles of fluorescent probe design suggest its potential in this area. researchgate.netnih.gov

Chemosensors for Ion Detection

The development of chemosensors for the selective detection of ions is a significant area of research with applications in environmental monitoring and biological systems. The aldehyde group of this compound can be reacted with compounds containing amine or hydrazine (B178648) groups to form Schiff base derivatives. These Schiff bases often possess binding sites, such as nitrogen and oxygen atoms, that can coordinate with metal ions.

This coordination can lead to a detectable change in the optical properties of the molecule, such as a change in color (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor). kyushu-u.ac.jpresearchgate.net The selectivity of the sensor for a particular ion is determined by the specific design of the binding pocket. While research on chemosensors derived from this compound is not extensively documented, the synthesis of Schiff base ligands from various aldehydes for ion sensing is a well-established strategy. nih.gov

Table 3: Common Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Polyimides |

| Carbazole (B46965) |

| Imidazole |

Viii. Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes for Diverse Indazole Derivatives

The utility of 1-methyl-1H-indazole-5-carbaldehyde is fundamentally linked to its role as a versatile building block in the synthesis of a wide array of more complex indazole derivatives. chemimpex.com While its own synthesis is noted for being relatively straightforward with the potential for high yields, the ongoing challenge lies in developing efficient and diverse synthetic methodologies to expand the chemical space of its derivatives. chemimpex.comresearchgate.net

Researchers are continuously seeking to refine reaction conditions, such as solvents, temperature, and catalyst loading, to maximize yields of desired products. researchgate.net For instance, methods like the nitrosation of indoles have been optimized to provide direct access to indazole-3-carboxaldehydes, demonstrating the ongoing innovation in synthetic strategies for this class of compounds. rsc.org The aldehyde functional group on this compound is particularly reactive, allowing for a multitude of chemical transformations. This reactivity enables chemists to construct complex molecules tailored for specific applications in pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com The development of new synthetic methods is crucial for generating novel indazole-based compounds with diverse functional groups, which is essential for exploring their full therapeutic potential. nih.govpugetsound.edu

Exploration of New Therapeutic Targets and Disease Applications